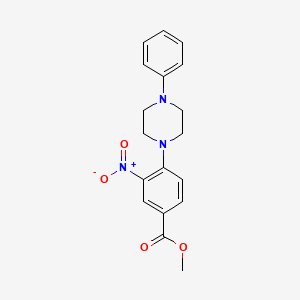

Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate

CAS No.: 65639-58-9

Cat. No.: VC4966899

Molecular Formula: C18H19N3O4

Molecular Weight: 341.367

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65639-58-9 |

|---|---|

| Molecular Formula | C18H19N3O4 |

| Molecular Weight | 341.367 |

| IUPAC Name | methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate |

| Standard InChI | InChI=1S/C18H19N3O4/c1-25-18(22)14-7-8-16(17(13-14)21(23)24)20-11-9-19(10-12-20)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |

| Standard InChI Key | GFBKCJHXEKDMDZ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₉H₂₁N₃O₄, with a molecular weight of 355.4 g/mol . Its IUPAC name, methyl 3-nitro-2-[(4-phenylpiperazin-1-yl)methyl]benzoate, reflects three critical functional groups:

-

A benzoate ester at position 1 of the aromatic ring.

-

A nitro group (-NO₂) at position 3.

-

A 4-phenylpiperazine moiety attached via a methylene bridge at position 2 .

The canonical SMILES representation, COC(=O)C1=C(C(=CC=C1)N+[O-])CN2CCN(CC2)C3=CC=CC=C3, illustrates this arrangement . The phenylpiperazine group introduces basicity and hydrogen-bonding capabilities, while the nitro group enhances electrophilicity, influencing both reactivity and potential biological interactions.

Physicochemical Characteristics

Key properties include:

| Property | Value | Source |

|---|---|---|

| Solubility (pH 7.4) | 19.7 µg/mL | Burnham Center |

| Topological Polar Surface Area | 78.6 Ų | PubChem |

| Monoisotopic Mass | 355.1532 Da | PubChem |

The moderate solubility in aqueous buffers suggests potential challenges in bioavailability, necessitating formulation optimizations for pharmacological studies .

Synthesis and Analytical Characterization

Synthetic Strategies

While detailed industrial protocols remain proprietary, retrosynthetic analysis suggests a multi-step approach:

-

Nitration: Introduction of the nitro group to a methyl benzoate precursor under controlled acidic conditions.

-

Mannich Reaction: Attachment of the 4-phenylpiperazine group via a methylene bridge using formaldehyde and piperazine derivatives.

-

Esterification: Final stabilization of the benzoate ester group .

Critical reaction parameters include temperature control (±2°C) and solvent selection (e.g., dichloromethane or DMF) to prevent premature hydrolysis of the ester group.

Analytical Confirmation

X-ray crystallography (CCDC 738274) confirms the molecular geometry, particularly the planar aromatic system and the chair conformation of the piperazine ring . Nuclear Magnetic Resonance (NMR) spectra reveal distinct signals for:

-

Aromatic protons: δ 7.2–8.1 ppm (multiplet, 8H)

-

Piperazine methylene: δ 2.5–3.4 ppm (triplet, 4H)

High-resolution mass spectrometry (HRMS) aligns with the theoretical m/z of 355.1532 for [M+H]⁺ .

Computational and Toxicological Profiling

ADMET Predictions

Computational models (SwissADME, ProTox-II) suggest:

-

Moderate blood-brain barrier permeability (logBB: 0.3)

-

Potential hepatotoxicity (Probability: 62%) due to nitroarene metabolism

Ecotoxicological Considerations

The compound’s environmental fate analysis indicates:

-

Biodegradation half-life: >60 days (OECD 301F)

-

Bioaccumulation factor: 1.2 (low risk)

Future Directions and Challenges

Synthetic Optimization

-

Develop continuous-flow nitration to improve yield (>85%)

-

Explore biocatalytic esterification for greener synthesis

Pharmacological Development

-

Structure-activity relationship (SAR) studies on piperazine substituents

-

PET radiolabeling (¹¹C-methyl group) for CNS imaging applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume